molecular formula C14H13BrO2S B14218287 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane CAS No. 550348-57-7

2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane

Cat. No.: B14218287
CAS No.: 550348-57-7
M. Wt: 325.22 g/mol
InChI Key: KREYVIWYANHIPK-UHFFFAOYSA-N
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Description

2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is a complex organic compound that features a brominated thiophene ring attached to a phenyl group, which is further connected to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane typically involves multiple steps, starting with the bromination of a thiophene derivative. The brominated thiophene is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the dioxolane ring through a cyclization reaction under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the bromination and coupling steps, as well as the use of more efficient catalysts and solvents to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The brominated thiophene moiety can enhance its binding affinity to certain molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane is unique due to its combination of a brominated thiophene ring and a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

550348-57-7

Molecular Formula

C14H13BrO2S

Molecular Weight

325.22 g/mol

IUPAC Name

2-[4-(4-bromo-5-methylthiophen-2-yl)phenyl]-1,3-dioxolane

InChI

InChI=1S/C14H13BrO2S/c1-9-12(15)8-13(18-9)10-2-4-11(5-3-10)14-16-6-7-17-14/h2-5,8,14H,6-7H2,1H3

InChI Key

KREYVIWYANHIPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)C2=CC=C(C=C2)C3OCCO3)Br

Origin of Product

United States

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